
2-Fluoro-5-iodobenzamide
Overview
Description
“2-Fluoro-5-iodobenzamide” is a chemical compound with the molecular formula C7H5FINO . It is used in various scientific and industrial applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-iodobenzamide” include a molecular weight of 265.02 . Other properties like density, boiling point, vapor pressure, and more can be found for related compounds .
Scientific Research Applications
PET Imaging Ligands
2-Fluoro-5-iodobenzamide derivatives have been investigated for their use as ligands in positron emission tomography (PET) imaging. For example, fluorinated halobenzamides synthesized and characterized for this purpose displayed high affinity for sigma-1 receptors, indicating potential for PET imaging of tissues containing these receptors (Dence, John, Bowen, & Welch, 1997).
Synthesis and Structural Studies
The synthesis and structural analysis of various benzamide derivatives, including 2-fluoro-5-iodobenzamide, have been extensively studied. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides have been reported, providing insights into their molecular configurations (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Dopamine Receptor Antagonists
Compounds like iodobenzamide (IBZM), related to 2-fluoro-5-iodobenzamide, have been used in the study of dopamine D-2 receptors. Clinical studies have employed these compounds for single-photon emission computed tomography (SPECT) imaging to understand neurological conditions like Parkinson's disease (Kung et al., 1990).
Chemical Synthesis and Organic Chemistry
Research in organic chemistry has explored the synthesis of 2-fluoro-5-iodobenzamide and its analogs, examining their properties and potential applications. For instance, studies on the amide-directed fluorination of benzylic and other C-H bonds mediated by iron, involving fluoroamides like 2-fluoro-5-iodobenzamide, have been conducted to understand their chemical behavior (Groendyke, AbuSalim, & Cook, 2016).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSDNKFHRAHOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzamide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)
![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride](/img/structure/B2378453.png)
![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)
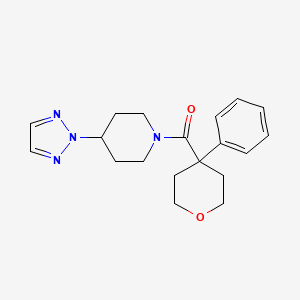
![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)
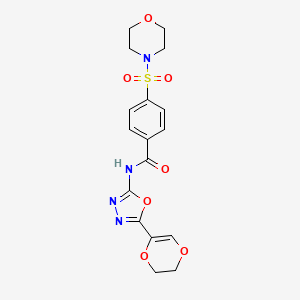

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)
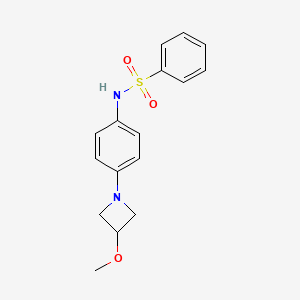
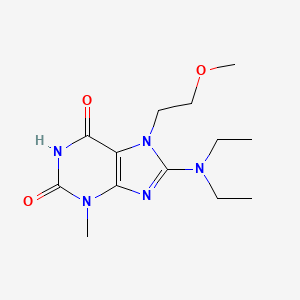
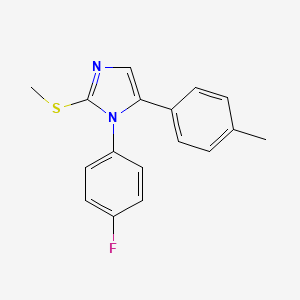
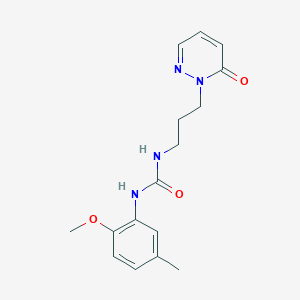
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)